3-(3-Cyano-phenyl)-3-oxo-propionic acid

Description

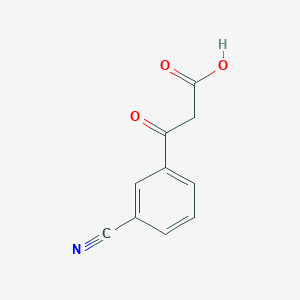

3-(3-Cyano-phenyl)-3-oxo-propionic acid is a β-keto acid derivative featuring a phenyl ring substituted with a cyano (-C≡N) group at the meta position. Its structure comprises a propionic acid backbone (CH2-C(=O)-COOH) linked to the 3-cyano-phenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-withdrawing cyano substituent, which enhances acidity and influences reactivity.

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

3-(3-cyanophenyl)-3-oxopropanoic acid |

InChI |

InChI=1S/C10H7NO3/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4H,5H2,(H,13,14) |

InChI Key |

XFODIAHSXPAKCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CC(=O)O)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 3-(3-cyano-phenyl)-3-oxo-propionic acid with analogs differing in substituent type, position, or functional group.

Key Observations:

- Electron-Withdrawing Groups (CN, CF₃, SO₂CH₃): Enhance acidity and stabilize enolate intermediates, facilitating nucleophilic reactions. The cyano group offers a balance between electronic effects and steric demands, making it versatile in synthesis .

- Halogens (Br, Cl): Introduce steric bulk and polarizability, affecting reaction kinetics.

- Ester vs. Acid Forms: Esters (e.g., ethyl or methyl) exhibit reduced acidity and higher lipophilicity, improving membrane permeability in drug design .

Positional Isomerism and Reactivity

- Meta vs. Para Substitution: The cyano group at the meta position (3-CN) in the target compound directs electrophilic substitution to the para position of the phenyl ring. In contrast, para-substituted analogs (e.g., 4-Cl in ) may exhibit different regioselectivity in further functionalization .

Stability and Decomposition Pathways

- Thermal Stability: Trifluoromethyl derivatives () demonstrate enhanced thermal stability due to the strong C-F bond, whereas β-keto acids like the target compound may undergo decarboxylation under high heat .

- Hydrolytic Sensitivity: Cyano groups can hydrolyze to carboxylic acids or amides under acidic/basic conditions, offering a route for further derivatization. Bromo or iodo analogs (–17) are less prone to hydrolysis but may participate in Ullmann or Suzuki couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.